molecular formula C11H16ClNO2 B2672551 4-(4-(Aminomethyl)phenyl)butanoic acid hydrochloride CAS No. 2155852-61-0

4-(4-(Aminomethyl)phenyl)butanoic acid hydrochloride

Cat. No.: B2672551
CAS No.: 2155852-61-0
M. Wt: 229.7
InChI Key: YRWDIGUFNWOAEO-UHFFFAOYSA-N
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Description

4-(4-(Aminomethyl)phenyl)butanoic acid hydrochloride is an organic compound with the molecular formula C11H15NO2·HCl. It is a derivative of butanoic acid, featuring an aminomethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(4-(Aminomethyl)phenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Aminomethyl)phenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-(Aminomethyl)phenylboronic acid.

    Reaction with Butanoic Acid Derivative: The boronic acid derivative undergoes a coupling reaction with a butanoic acid derivative under specific conditions, often involving a palladium catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Aminomethyl)phenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-(4-(Aminomethyl)phenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their function. The phenyl ring can participate in π-π interactions, while the carboxylic acid group can engage in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)phenylboronic acid
  • 4-(Aminomethyl)phenylacetic acid
  • 4-(Aminomethyl)benzoic acid

Uniqueness

4-(4-(Aminomethyl)phenyl)butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile interactions with a wide range of molecules, making it valuable in diverse research fields.

Properties

IUPAC Name

4-[4-(aminomethyl)phenyl]butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-8-10-6-4-9(5-7-10)2-1-3-11(13)14;/h4-7H,1-3,8,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWDIGUFNWOAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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